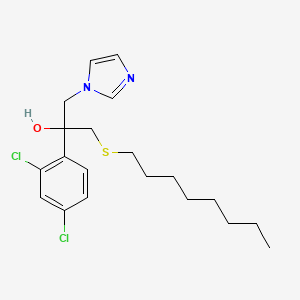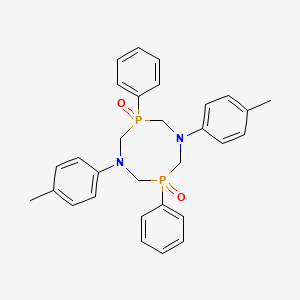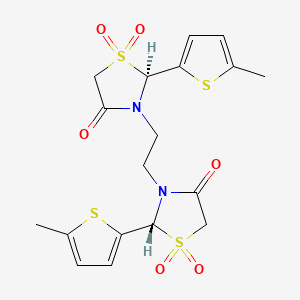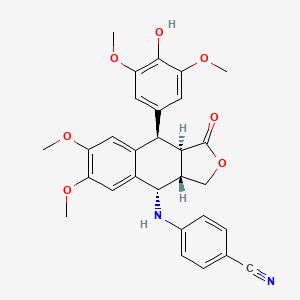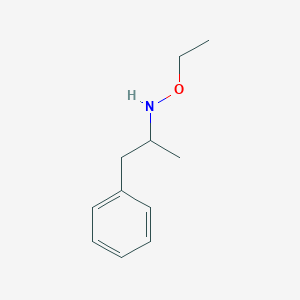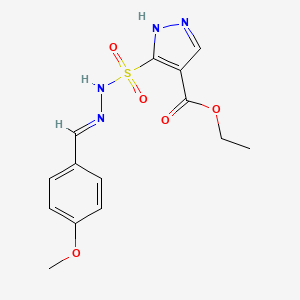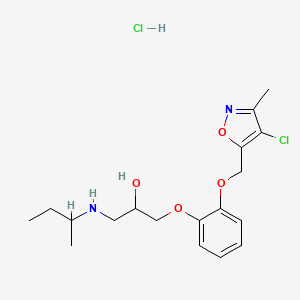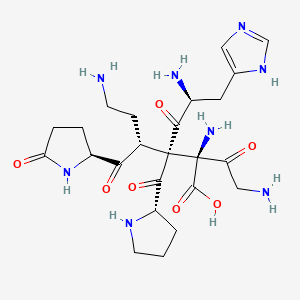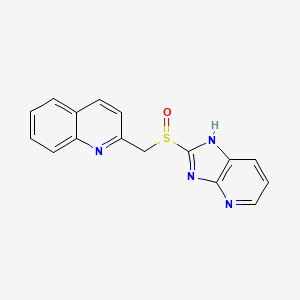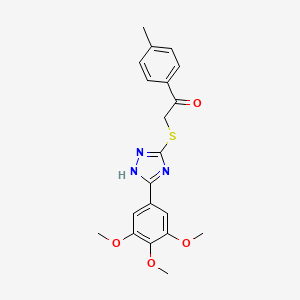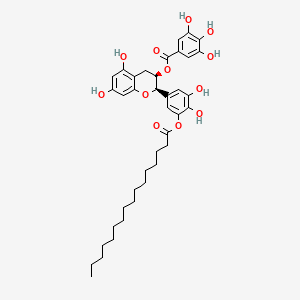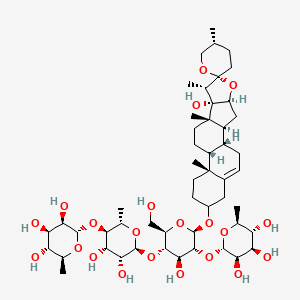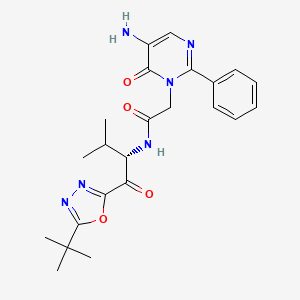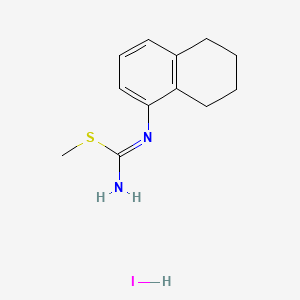
Pseudourea, 2-methyl-3-(5,6,7,8-tetrahydro-1-naphthyl)-2-thio-, hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudourea, 2-methyl-3-(5,6,7,8-tetrahydro-1-naphthyl)-2-thio-, hydriodide is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a pseudourea core with a substituted naphthyl group, making it an interesting subject for research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-methyl-3-(5,6,7,8-tetrahydro-1-naphthyl)-2-thio-, hydriodide typically involves the reaction of a naphthyl derivative with a pseudourea precursor under specific conditions. Common reagents might include methylating agents and thiolating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification steps such as crystallization or chromatography might be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pseudourea, 2-methyl-3-(5,6,7,8-tetrahydro-1-naphthyl)-2-thio-, hydriodide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride could be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action for Pseudourea, 2-methyl-3-(5,6,7,8-tetrahydro-1-naphthyl)-2-thio-, hydriodide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction cascades or metabolic pathways, depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea derivatives: Compounds with similar thiourea structures but different substituents.
Naphthyl derivatives: Compounds featuring the naphthyl group but with different functional groups attached.
Uniqueness
Pseudourea, 2-methyl-3-(5,6,7,8-tetrahydro-1-naphthyl)-2-thio-, hydriodide is unique due to its specific combination of a pseudourea core and a substituted naphthyl group. This structural uniqueness might confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
102612-84-0 |
|---|---|
Molekularformel |
C12H17IN2S |
Molekulargewicht |
348.25 g/mol |
IUPAC-Name |
methyl N'-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C12H16N2S.HI/c1-15-12(13)14-11-8-4-6-9-5-2-3-7-10(9)11;/h4,6,8H,2-3,5,7H2,1H3,(H2,13,14);1H |
InChI-Schlüssel |
LLRQCFYMDCTCJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=NC1=CC=CC2=C1CCCC2)N.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


